molecular formula C20H17N3O3 B11563350 benzyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate

benzyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate

Cat. No.: B11563350
M. Wt: 347.4 g/mol
InChI Key: WFIFXEKKYXMBOT-UHFFFAOYSA-N
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Description

Benzyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, a pyridine ring, and various functional groups such as amino, cyano, and carboxylate. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzyl acetoacetate with malononitrile and pyridine-4-carbaldehyde in the presence of ammonium acetate. The reaction is usually carried out in ethanol under reflux conditions, leading to the formation of the desired pyran derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Benzyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: May be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of benzyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of multiple functional groups allows it to bind to different enzymes or receptors, potentially inhibiting or modulating their activity. This compound may also interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

  • 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
  • 6-amino-5-cyano-4-furan-2-yl-2-methyl-4H-pyran-3-carboxylate
  • 6-amino-5-cyano-2-methyl-4-thiophen-2-yl-4H-pyran-3-carboxylate

Comparison: Benzyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate is unique due to the presence of the pyridine ring, which can enhance its biological activity and binding affinity to certain targets. The other similar compounds listed above have different substituents on the pyran ring, which can lead to variations in their chemical reactivity and biological properties. For example, the phenyl derivative may have different hydrophobic interactions, while the furan and thiophene derivatives may exhibit distinct electronic effects.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

benzyl 6-amino-5-cyano-2-methyl-4-pyridin-4-yl-4H-pyran-3-carboxylate

InChI

InChI=1S/C20H17N3O3/c1-13-17(20(24)25-12-14-5-3-2-4-6-14)18(15-7-9-23-10-8-15)16(11-21)19(22)26-13/h2-10,18H,12,22H2,1H3

InChI Key

WFIFXEKKYXMBOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=NC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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